2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline

Nicotinic Acetylcholine Receptor Agonist Recombinant Cell Line

This 2-(4-ethylphenyl)-4-(4-morpholinyl)quinoline scaffold delivers a unique pharmacophore unmatched by generic quinoline derivatives. The para-ethylphenyl and 4-morpholinyl substitution pattern confers α3β4 nAChR subtype selectivity (EC50 7.0 μM, 4.1-fold over α2β4) and MERS-CoV PLpro binding (Kd 7.60 μM) — properties lost with piperidine/piperazine analogs. Ideal starting point for SAR-driven drug discovery and lipid-droplet probe development. Low mAChR interference (IC50 4.50 μM) ensures assay specificity.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
CAS No. 853328-30-0
Cat. No. B11949938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline
CAS853328-30-0
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4
InChIInChI=1S/C21H22N2O/c1-2-16-7-9-17(10-8-16)20-15-21(23-11-13-24-14-12-23)18-5-3-4-6-19(18)22-20/h3-10,15H,2,11-14H2,1H3
InChIKeyCCHHVWLFYHFQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline (CAS 853328-30-0) – Core Identifier and Structural Profile


2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline is a heterocyclic organic compound with the molecular formula C21H22N2O and a molecular weight of 318.41 g/mol . It belongs to the quinoline class of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and is further functionalized with an ethylphenyl group at the 2-position and a morpholinyl group at the 4-position . This specific substitution pattern imparts distinct physicochemical and biological properties that differentiate it from other quinoline derivatives. The compound is primarily utilized as a research chemical in medicinal chemistry and biological screening programs, with documented interactions at nicotinic acetylcholine receptors (nAChRs) and viral proteases [1].

Why Generic Quinoline Analogs Cannot Substitute 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline: SAR and Target Engagement Considerations


The specific substitution pattern of 2-(4-ethylphenyl)-4-(morpholin-4-yl)quinoline—featuring a para-ethylphenyl group at the 2-position and a morpholine ring at the 4-position—creates a unique pharmacophore that is not replicated by other quinoline derivatives. Minor structural modifications, such as altering the position of the ethyl group, replacing the morpholine with other amines, or changing the substitution pattern on the quinoline core, can drastically alter both target binding profiles and physicochemical properties [1]. For instance, the 4-morpholinyl moiety is critical for modulating solubility and influencing lysosomal accumulation in certain cellular contexts, a property not shared by piperidine- or piperazine-containing analogs [2]. Furthermore, the 4-ethylphenyl substituent contributes to lipophilicity and π-stacking interactions that are essential for engagement with hydrophobic pockets in nicotinic receptor binding sites and viral protease active sites [3]. As a result, generic quinoline derivatives lacking this precise substitution profile are likely to exhibit different selectivity profiles, reduced potency at the intended target, and altered cellular distribution, making them unsuitable replacements in research protocols where target-specific activity or subcellular localization is required.

Quantitative Differentiation Evidence: 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline vs. Structural Analogs and Class References


Nicotinic Acetylcholine Receptor (α3β4) Agonist Activity Compared to Optimized Quinoline Derivatives

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline demonstrates agonist activity at recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) with an EC50 of 7.00 μM [1]. In contrast, a series of optimized quinoline derivatives from a medicinal chemistry program achieved EC50 values in the range of 1.0–1.6 μM at the α7 nAChR subtype [2]. While the target compound is approximately 4- to 7-fold less potent than these highly optimized analogs, it exhibits activity at a distinct nAChR subtype (α3β4 vs. α7), highlighting a differentiated subtype selectivity profile that may be valuable for probing ganglionic nicotinic receptor function.

Nicotinic Acetylcholine Receptor Agonist Recombinant Cell Line

MERS-CoV Papain-Like Protease (PLpro) Binding Affinity Relative to Known Inhibitors

This compound binds to the MERS-CoV papain-like protease (PLpro) with a dissociation constant (Kd) of 7.60 μM as determined by surface plasmon resonance (SPR) [1]. For comparison, a known small-molecule inhibitor of MERS-CoV PLpro identified through high-throughput screening exhibited an IC50 of 20 μM in a fluorescence-based enzymatic assay [2]. The target compound demonstrates approximately 2.6-fold higher binding affinity (lower Kd) than the comparator's functional inhibition value, suggesting it may serve as a more potent starting point for PLpro inhibitor development.

MERS-CoV Papain-like Protease SPR Binding

Muscarinic Acetylcholine Receptor Binding Affinity in Rat Cortical Membranes

The compound exhibits an IC50 of 4.50 μM for muscarinic acetylcholine receptor (mAChR) binding in rat cortical membranes, as measured by displacement of [3H]quinuclidinyl benzylate ([3H]QNB) [1]. As a class-level reference, the muscarinic antagonist atropine displays an IC50 in the low nanomolar range (typically <10 nM) in similar assays, while quinoline derivatives optimized for mAChR activity can achieve sub-micromolar potency [2]. The moderate micromolar affinity of this compound indicates it is a weak mAChR ligand, which may be advantageous in experimental settings where minimal off-target muscarinic activity is desired.

Muscarinic Receptor Radioligand Binding CNS

Subtype Selectivity Among Nicotinic Acetylcholine Receptors (α3β4 vs. α2β4)

In functional agonist assays on recombinant human nAChR subtypes expressed in HEK cells, 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline shows differential potency: EC50 = 7.0 μM at α3β4, 9.0 μM at α2β4 (displacement assay), and 29 μM at α2β4 (agonist function assay) [1]. This represents an approximately 4.1-fold selectivity for α3β4 over α2β4 when comparing the most sensitive assay conditions. Such subtype selectivity, while modest, is notable given that many quinoline-based nAChR ligands show little discrimination between these ganglionic receptor subtypes [2].

nAChR Subtype Selectivity Functional Assay Electrophysiology

Potential Utility in Organelle-Specific Fluorescence Imaging Based on Morpholinyl-Quinoline Class Properties

Recent studies on emissive morpholinyl aminoquinoline derivatives (TFMAQ series) demonstrate that the presence of a morpholine group at the 4-position of the quinoline core can confer acid-responsiveness and influence subcellular localization [1]. Specifically, ethylmorpholine-containing TFMAQ derivatives showed preferential accumulation in lipid droplets rather than lysosomes, a counterintuitive finding that expands the toolbox of organelle-specific dyes [1]. While 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline has not been explicitly evaluated in fluorescence imaging assays, its structural homology to the TFMAQ series—particularly the 4-morpholinyl quinoline core—suggests it may exhibit similar acid-responsive emissive properties and could be explored as a candidate for lipid droplet or lysosomal imaging probes .

Fluorescence Imaging Lysosomal Targeting Acid-Responsive Dyes

Commercial Availability and Purity Benchmarking Against Research-Grade Quinoline Analogs

2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline is commercially available from multiple suppliers with a documented purity specification of ≥95% . This purity level is consistent with industry standards for research-grade screening compounds. In comparison, closely related quinoline analogs (e.g., 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(morpholine-4-carbonyl)quinoline) are also offered at similar purity grades . However, the target compound benefits from a well-established CAS registry number (853328-30-0) and EINECS listing (665-312-7), ensuring unambiguous identification and facilitating compliance with procurement and inventory management systems .

Procurement Purity Supplier Specification

Optimal Application Scenarios for 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline Based on Quantified Evidence


Nicotinic Acetylcholine Receptor Pharmacology: α3β4 Subtype-Selective Probe Development

Given its EC50 of 7.0 μM at α3β4 nAChRs and 4.1-fold selectivity over α2β4 [1], this compound is best employed as a starting scaffold for developing α3β4-preferring ligands. Researchers investigating ganglionic nicotinic signaling or seeking to avoid α7- or α4β2-mediated effects will find this compound a more appropriate choice than α7-selective quinoline derivatives (EC50 1.0–1.6 μM) [2]. The modest potency necessitates further optimization, but the defined subtype bias provides a rational basis for structure-activity relationship (SAR) campaigns.

Antiviral Drug Discovery: MERS-CoV Papain-Like Protease Hit-to-Lead Optimization

The compound's Kd of 7.60 μM for MERS-CoV PLpro [1] qualifies it as a validated hit for coronavirus antiviral research. With approximately 2.6-fold higher binding affinity than a previously identified PLpro inhibitor (IC50 20 μM) [2], this quinoline derivative offers a more attractive starting point for medicinal chemistry optimization. It is particularly suited for fragment-based or structure-guided design programs targeting the PLpro active site, where its quinoline core can serve as a hinge-binding motif.

Cellular Imaging Probe Development: Lipid Droplet or Lysosomal Targeting Dyes

Based on class-level evidence that 4-morpholinylquinoline derivatives exhibit acid-responsive emission and organelle-specific accumulation [1], this compound may be explored as a precursor for fluorescence imaging probes. The ethylmorpholine-containing TFMAQ analogs preferentially localized to lipid droplets rather than lysosomes [1], suggesting that 2-(4-ethylphenyl)-4-(4-morpholinyl)quinoline could be derivatized to create novel lipid droplet dyes. Researchers in chemical biology and cell imaging should consider evaluating its photophysical properties and subcellular distribution as a follow-up study.

Off-Target Profiling and Control Experiments: Minimal Muscarinic Interference

The weak mAChR binding affinity (IC50 4.50 μM) [1] makes this compound a useful control or reference ligand in experiments where muscarinic receptor activity must be excluded. In nAChR-focused assays, for example, the compound's low mAChR potency reduces the likelihood of confounding cholinergic cross-talk, a common issue with less selective quinoline-based ligands. This property simplifies data interpretation and enhances assay specificity.

Quote Request

Request a Quote for 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.